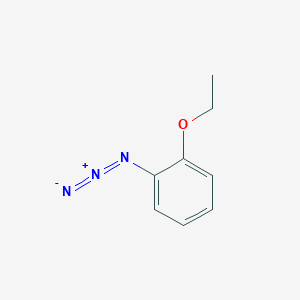

1-Azido-2-ethoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

Azides are used in the synthesis of various heterocycles . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles. They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Chemical Reactions Analysis

Organic azides, such as 1-Azido-2-ethoxybenzene, have various applications in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Wissenschaftliche Forschungsanwendungen

Synthesis of Various Heterocycles

Organic azides, such as 1-Azido-2-ethoxybenzene, have been used in the synthesis of various heterocycles. These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intramolecular Cyclization and Rearrangement

1-Azido-2-ethoxybenzene has been used in the Rhodium-Catalyzed Intramolecular Cyclization and Rearrangement of 1-Azido-2-(2,2-Dihalovinyl)arenes and 1-Azido-2-[(2,2-Dihalovinyl)(Boc)amino]arenes for the Preparation of 2,3-Dihaloindoles and 2-Haloquinoxalines .

Preparation of Indoles and Quinoxalines

Indoles and quinoxalines are among the most important nitrogen-containing heterocycles present in alkaloids and artificial drugs as the main skeletons. 1-Azido-2-ethoxybenzene has been used in the Rh-catalyzed preparation of functionalized indole .

Site-Selective Conjugation of Unhindered Diazides

In multi-azide chemistry, 1-Azido-2-ethoxybenzene has been used in the site-selective conversion of azido groups at carbonyl α-positions to diazo or oxime click groups .

One-Pot Domino Reaction

Organic azides have been used in the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction .

Utility of Chosen Catalysts in Chemoselectivity

Organic azides have been used in the utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Safety and Hazards

While specific safety and hazard information for 1-Azido-2-ethoxybenzene was not found, azides in general can pose risks. Azide exposure can occur through inhalation, ingestion, or absorption. Symptoms of exposure may include irritation to the eyes and skin, dizziness, blurred vision, weakness/exhaustion, low blood pressure, heart arrhythmia, kidney effects, convulsions, and respiratory failure .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-Azido-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for reactions .

Mode of Action

1-Azido-2-ethoxybenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Azido-2-ethoxybenzene involves the synthesis of 2-thiolated benzimidazoles . The compound works as an acceptor of various thio radicals, followed by denitrogenative annulation of the resulting imidoyl radical intermediates to the azido group, with nitrogen loss as the only process involving high bond-forming efficiency .

Pharmacokinetics

Similar compounds like [18f]fluoroethyl azide ([18f]1-azido-2-fluoroethane, [18f] fea) have been used as a prosthetic group for rapid radiolabeling of precursor compounds . This suggests that 1-Azido-2-ethoxybenzene may also have potential in the field of PET imaging and radiochemistry .

Result of Action

The result of the action of 1-Azido-2-ethoxybenzene is the formation of 2-thiolated benzimidazoles . This is achieved through a denitrogenative annulation process .

Action Environment

The action of 1-Azido-2-ethoxybenzene can be influenced by various environmental factors. For instance, the presence of nitro groups can affect the extrusion of N2 from aromatic azide-based compounds . .

Eigenschaften

IUPAC Name |

1-azido-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZLDVQRXHDCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313618 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-ethoxybenzene | |

CAS RN |

1092774-34-9 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B1649873.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide](/img/structure/B1649876.png)

![4-Biphenylyl{1-[3-(methylthio)propanoyl]-3-piperidinyl}methanone](/img/structure/B1649885.png)

![1-Cyclohexyl-4-[(6-methylpyridin-2-yl)methyl]-6-(pyridin-2-ylmethoxy)-1,4-diazepan-2-one](/img/structure/B1649889.png)

![2-(2,5-dichloroanilino)-N~4~-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1649890.png)